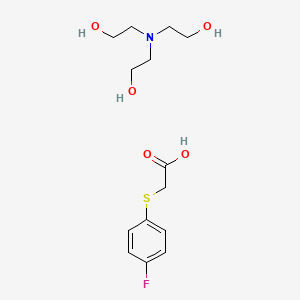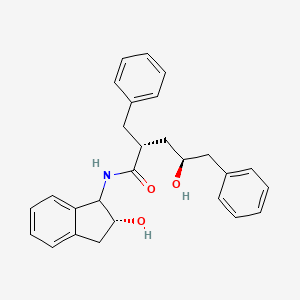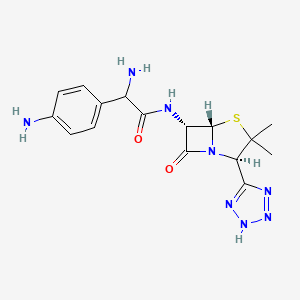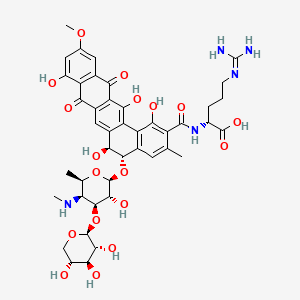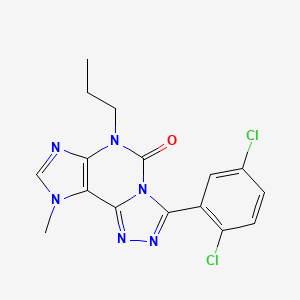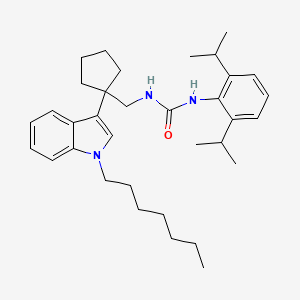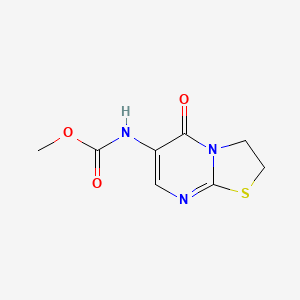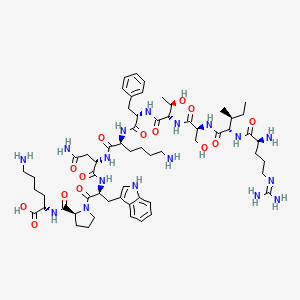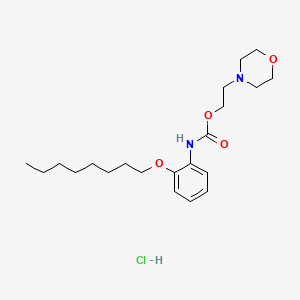
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride is a complex organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrolizine derivatives and acetamide precursors. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Such as crystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, it may be studied for its potential effects on cellular processes. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.
Medicine
The compound could have potential therapeutic applications. Researchers may investigate its efficacy as a drug candidate for treating various diseases.
Industry
In the industrial sector, it might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide derivatives: Other derivatives of pyrrolizine-7a(5H)-acetamide with different substituents.
Tetrahydro-N-phenylacetamide compounds: Compounds with similar tetrahydro-N-phenylacetamide structures but different phenyl substituents.
Uniqueness
What sets 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(3,4-dimethylphenyl)-, monohydrochloride apart is its specific combination of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
88069-50-5 |
|---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-5-6-15(11-14(13)2)18-16(20)12-17-7-3-9-19(17)10-4-8-17;/h5-6,11H,3-4,7-10,12H2,1-2H3,(H,18,20);1H |
InChIキー |
UWGVMGGHBWOXNF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CC23CCCN2CCC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


